molecular formula C15H16N2O3 B2958157 N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide CAS No. 915872-74-1

N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide

Cat. No.: B2958157
CAS No.: 915872-74-1
M. Wt: 272.304
InChI Key: KXGOSVGCYUSYPC-UHFFFAOYSA-N
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Description

N-{4-[(2,4-Dimethyl-3-furyl)carbonylamino]phenyl}acetamide is a synthetic acetamide derivative characterized by a phenylacetamide core substituted at the para position with a 2,4-dimethyl-3-furyl carbonylamino group. The compound’s structure integrates an acetamide moiety (CH₃CONH–) linked to a phenyl ring, which is further functionalized with a furan-based carboxamide group.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-8-20-10(2)14(9)15(19)17-13-6-4-12(5-7-13)16-11(3)18/h4-8H,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOSVGCYUSYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide typically involves the reaction of 2,4-dimethylfuran with 4-aminophenylacetamide under specific conditions. The process may include steps such as:

    Formation of the intermediate: Reacting 2,4-dimethylfuran with a suitable acylating agent to form the intermediate compound.

    Coupling reaction: The intermediate is then coupled with 4-aminophenylacetamide in the presence of a catalyst, such as a palladium complex, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, contributing to its biological effects.

Comparison with Similar Compounds

The following analysis compares N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide with structurally related acetamide derivatives, emphasizing substituent effects on activity, synthesis, and properties.

Structural and Functional Group Comparisons
Compound Name Key Structural Features Pharmacological Activity Synthesis Method References
This compound 2,4-Dimethylfuryl carboxamide, phenylacetamide core Not reported (inferred potential) Likely carbodiimide-mediated coupling (analogous to )
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Piperazinyl sulfonamide substituent Analgesic (comparable to paracetamol) Sulfonylation of phenylacetamide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl groups Not reported (structural analog of benzylpenicillin) Carbodiimide coupling with 4-aminoantipyrine
3-Chloro-N-phenyl-phthalimide Chlorophthalimide core Monomer for polyimide synthesis High-purity synthesis via chlorination

Key Observations :

  • Substituent Diversity : The target compound’s 2,4-dimethylfuryl group distinguishes it from sulfonamide (e.g., compound 35) or halogenated aryl analogs (e.g., dichlorophenyl derivatives). The furan ring may enhance π-π stacking interactions or modulate bioavailability compared to bulkier substituents .
  • Pharmacological Potential: Sulfonamide derivatives (e.g., compound 35) exhibit notable analgesic activity, suggesting that the target compound’s furyl group could be explored for similar applications with improved selectivity .
Toxicological Considerations
  • Limited toxicological data exist for structurally related acetamides. For example, 2-cyano-N-[(methylamino)carbonyl]acetamide () lacks thorough toxicological profiling, underscoring the need for detailed safety studies on the target compound .

Biological Activity

N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves the reaction of 2,4-dimethylfuran with 4-aminophenylacetamide. The process includes:

  • Formation of Intermediate : Reacting 2,4-dimethylfuran with an acylating agent to form an intermediate.
  • Coupling Reaction : The intermediate is coupled with 4-aminophenylacetamide in the presence of catalysts like palladium complexes under controlled conditions.

This compound is characterized by its unique structure, which includes a furan ring and an acetamide group attached to a phenyl ring, contributing to its biological activity .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Research indicates that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation in neuronal cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes by binding to their active sites.
  • Receptor Modulation : It can alter receptor functions by interacting with binding sites, leading to changes in signaling pathways.

These interactions contribute to its antimicrobial and anticancer activities as well as potential neuroprotective effects.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityUnique Features
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamideStructureAnticancerSulfonamide group enhances solubility
N-(4-{[(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide})StructureAntimicrobialThiazole ring contributes to activity

This compound stands out due to its specific structural features and diverse biological activities.

Case Studies

  • Anticancer Study : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values ranging from 10 µM to 30 µM, indicating significant cytotoxicity .
  • Neuroprotection Study : In models of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound resulted in a reduction of reactive oxygen species (ROS) by approximately 40%, suggesting protective effects against oxidative damage .

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